N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide
CAS No.: 1798511-61-1
Cat. No.: VC4456443
Molecular Formula: C20H24ClNO2
Molecular Weight: 345.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798511-61-1 |
|---|---|
| Molecular Formula | C20H24ClNO2 |
| Molecular Weight | 345.87 |
| IUPAC Name | N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide |
| Standard InChI | InChI=1S/C20H24ClNO2/c1-4-18(15-9-6-5-7-10-15)19(23)22-14-20(2,24-3)16-11-8-12-17(21)13-16/h5-13,18H,4,14H2,1-3H3,(H,22,23) |
| Standard InChI Key | RQECXSYQWYUETO-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=CC=C1)C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |
Introduction
Potential Applications
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Medicinal Chemistry: Compounds with similar structures are often explored for their potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. The chlorinated phenyl group and methoxypropyl chain may contribute to interactions with biological targets, such as enzymes or receptors.
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Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, given its reactive functional groups.
Biological Activity
While specific biological activity data for N-[2-(3-Chlorophenyl)-2-methoxypropyl]-2-phenylbutanamide are not available, compounds with similar chlorinated phenyl groups have shown potential in inhibiting tumor growth and modulating metabolic pathways. The hydrophobic interactions and hydrogen bonding capabilities of this compound suggest it could influence various biological pathways.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-2-methoxyacetamide | Chlorinated phenyl, hydroxypropyl, methoxyacetamide | Anti-cancer, enzyme inhibition |
| N-(4-Chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Chlorinated phenyl, dimethoxyphenyl, pyrimidine | Cancer, other diseases |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Cyano, thiophene, pyrazole, thiadiazole | Anti-inflammatory |
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